Absence of Comparator-Ready Biological or Pharmacological Activity Data
A systematic search of primary literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, Google Patents, ZINC) returned no quantitative biological activity data for this compound. The ZINC20 entry explicitly states 'no known activity' and 'not reported in any publications per ChEMBL' [1]. The Sigma-Aldrich AldrichCPR listing confirms the absence of vendor-collected analytical or biological characterization . Therefore, no comparative data (IC50, Ki, EC50, selectivity ratio, logD, solubility, metabolic stability) are available to position this compound against the dimethyl ester analog (CAS not located), the 4-chlorophenyl regioisomer, or the 2,4-dicarboxy-pyrrole mGluR1 antagonist class described by Micheli et al. (2003, PMID: 12470711) [2].
| Evidence Dimension | Biological activity (any reported target/assay) |
|---|---|
| Target Compound Data | No data (ZINC: 'no known activity'; Sigma-Aldrich: no analytical data collected) |
| Comparator Or Baseline | Dimethyl ester analog: no data located; 2,4-dicarboxy-pyrrole mGluR1 antagonist class: nanomolar IC50 values reported (Micheli et al. 2003) |
| Quantified Difference | Not calculable: target compound lacks any quantitative biological data point |
| Conditions | Literature and database search covering all sources not excluded by the query restrictions; last comprehensive check 2026-04-30 |
Why This Matters
Without any quantitative biological or pharmacological data, a scientific user cannot make an evidence-based selection of this compound over a structurally related analog for any target-directed application.
- [1] ZINC20 Database. Substance ZINC000000168708. 'There is no known activity for this compound.' 'This substance is not reported in any publications per ChEMBL.' View Source
- [2] Micheli F, et al. Synthesis and pharmacological characterisation of 2,4-dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists. Bioorg Med Chem. 2003;11(2):171-83. PMID: 12470711. View Source
